molecular formula C13H25ClN2O2 B14858283 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane HCl

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane HCl

Cat. No.: B14858283
M. Wt: 276.80 g/mol
InChI Key: HLMHBVVUMBLUHN-DIVWUKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2. It is a bicyclic amine derivative that is often used in organic synthesis and pharmaceutical research. The compound is known for its unique structural features, which include a bicyclo[3.2.1]octane core and an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core is constructed through a series of cyclization reactions. This can be achieved using various starting materials and catalysts to ensure the correct stereochemistry.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions. Common reagents include amines and alkyl halides.

    Protection and Deprotection Steps: The Boc (tert-butoxycarbonyl) group is used to protect the amine functionality during the synthesis. This group is later removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process typically includes:

    Batch Reactors: Large-scale reactors are used to carry out the cyclization and substitution reactions.

    Purification Steps: The product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted bicyclic compounds.

Scientific Research Applications

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: A structurally related compound with similar biological activities.

    3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Another derivative with distinct chemical properties.

Uniqueness

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific structural features and the presence of the Boc-protected aminomethyl group. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl (1S,5R)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10+,11?;

InChI Key

HLMHBVVUMBLUHN-DIVWUKMWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CN.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN.Cl

Origin of Product

United States

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